Methyl 5-(hydroxymethyl)thiazole-4-carboxylate
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Overview
Description
Methyl 5-(hydroxymethyl)thiazole-4-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by a thiazole ring substituted with a hydroxymethyl group at the 5-position and a carboxylate ester group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(hydroxymethyl)thiazole-4-carboxylate typically involves the cyclization of appropriate thioamide derivatives with α-haloesters. One common method starts with the reaction of α-chloroacetoacetate with thioamide derivatives in the presence of a base, such as sodium ethoxide, in ethanol. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the thiazole ring .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(hydroxymethyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Methyl 5-(carboxymethyl)thiazole-4-carboxylate.
Reduction: Methyl 5-(hydroxymethyl)thiazole-4-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 5-(hydroxymethyl)thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly as a scaffold for drug design.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of methyl 5-(hydroxymethyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions with biological molecules, influencing biochemical pathways and enzyme activities. The hydroxymethyl and carboxylate groups can further modulate the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate
- Methyl 4-(hydroxymethyl)thiazole-5-carboxylate
- 4-Methyl-5-(β-hydroxyethyl)-thiazole
Uniqueness
Methyl 5-(hydroxymethyl)thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxymethyl and carboxylate groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H7NO3S |
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Molecular Weight |
173.19 g/mol |
IUPAC Name |
methyl 5-(hydroxymethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C6H7NO3S/c1-10-6(9)5-4(2-8)11-3-7-5/h3,8H,2H2,1H3 |
InChI Key |
FWYKYKRRHMRAQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC=N1)CO |
Origin of Product |
United States |
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